MT1/MT2 Receptor Binding Affinity Profile: Melatonin vs. Ramelteon, Agomelatine, and Tasimelteon
In direct receptor binding comparisons using CHO-K1 cells expressing human MT1 or MT2 receptors, prolonged-release melatonin exhibits a Ki of 0.081 nM at MT1 and 0.383 nM at MT2, yielding a moderate MT1-over-MT2 selectivity ratio of approximately 4.7:1 [1]. By contrast, ramelteon demonstrates substantially higher MT1 affinity (Ki 0.014 nM; ~5.8-fold more potent than melatonin) but lower MT2 affinity (Ki 0.112 nM; ~3.4-fold less potent than melatonin), resulting in an MT1-to-MT2 selectivity ratio of 8:1 [1]. Agomelatine shows comparable MT1 (Ki 0.10 nM) and MT2 (Ki 0.12 nM) affinities with near-equipotent dual binding, but additionally acts as a 5-HT2C antagonist (Ki 6.15 nM)—a serotonergic interaction entirely absent in melatonin [1]. Tasimelteon displays a reversed selectivity profile with preferential MT2 binding (Ki 0.0692 nM) over MT1 (Ki 0.304 nM), an MT2-over-MT1 ratio of approximately 4.4:1 [2]. Expressed as pKi values from an independent dataset, melatonin yields pKi(MT1) = 10.09 and pKi(MT2) = 9.42, compared with ramelteon (10.85/9.95), agomelatine (10.21/9.57), and tasimelteon (9.45/9.80) [3]. These quantitative differences in absolute affinity and subtype selectivity have direct consequences for functional bias: MT1 activation predominantly drives sleep initiation, while MT2 activation governs circadian phase-shifting, meaning that compounds with divergent MT1/MT2 ratios produce distinct in vivo chronobiological outcomes [4].
| Evidence Dimension | Receptor binding affinity (Ki) at human MT1 and MT2 receptors |
|---|---|
| Target Compound Data | Prolonged-release melatonin: Ki(MT1) = 0.081 nM, Ki(MT2) = 0.383 nM; pKi(MT1) = 10.09, pKi(MT2) = 9.42 |
| Comparator Or Baseline | Ramelteon: Ki(MT1) = 0.014 nM, Ki(MT2) = 0.112 nM; pKi(MT1) = 10.85, pKi(MT2) = 9.95. Agomelatine: Ki(MT1) = 0.10 nM, Ki(MT2) = 0.12 nM, Ki(5-HT2C) = 6.15 nM; pKi(MT1) = 10.21, pKi(MT2) = 9.57. Tasimelteon: Ki(MT1) = 0.304 nM, Ki(MT2) = 0.0692 nM; pKi(MT1) = 9.45, pKi(MT2) = 9.80 |
| Quantified Difference | Melatonin MT1 affinity: 5.8-fold lower than ramelteon (0.081 vs. 0.014 nM); MT2 affinity: 3.4-fold lower than ramelteon (0.383 vs. 0.112 nM). Melatonin vs. agomelatine: MT1 comparable (0.081 vs. 0.10 nM), MT2 3.2-fold lower (0.383 vs. 0.12 nM). Melatonin vs. tasimelteon: MT1 3.8-fold higher affinity (0.081 vs. 0.304 nM), MT2 5.5-fold lower affinity (0.383 vs. 0.0692 nM) |
| Conditions | CHO-K1 cell membranes expressing recombinant human MT1 or MT2 receptors; [35S]-GTPγS functional binding assay; data collated in Pharmacotherapy 2016 comparative review Table 4 [REFS-1, REFS-2] |
Why This Matters
Procurement decisions for receptor pharmacology studies must account for MT1/MT2 selectivity ratios: melatonin provides the endogenous reference profile (moderate MT1 preference), whereas ramelteon's extreme MT1 bias, agomelatine's serotonergic dual action, and tasimelteon's MT2 preference produce fundamentally different signaling outcomes that cannot be normalized by dose adjustment alone.
- [1] Williams WP 3rd, McLin DE 3rd, Dressman MA, Neubauer DN. Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep-Wake Disorders. Pharmacotherapy. 2016;36(9):1028-1041. Table 4. Receptor binding affinity (Ki values [nM]). View Source
- [2] Liu J, Clough SJ, Hutchinson AJ, Adamah-Biassi EB, Popovska-Gorevski M, Dubocovich ML. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annu Rev Pharmacol Toxicol. 2016;56:361-383. doi:10.1146/annurev-pharmtox-010814-124742 View Source
- [3] Hardeland R. Melatonin and Synthetic Melatonergic Agonists: Actions and Metabolism in the Central Nervous System. Cent Nerv Syst Agents Med Chem. 2012;12(3):189-216. Table 3: Compound pKi at MT1 and MT2. doi:10.2174/187152412802430129 View Source
- [4] Żełabowski K, Pichowicz W, Skowron I, et al. The Efficacy of Melatonergic Receptor Agonists Used in Clinical Practice in Insomnia Treatment: Melatonin, Tasimelteon, Ramelteon, Agomelatine, and Selected Herbs. Molecules. 2025;30(18):3814. doi:10.3390/molecules30183814 View Source
